

Application Note: High-Precision Functionalization of 2-Bromo-5-fluoroterephthalic Acid

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Compound of Interest

Compound Name: 2-Bromo-5-fluoroterephthalic acid

CAS No.: 1245807-64-0

Cat. No.: B089992

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Subtitle: A Modular Scaffold for Diversity-Oriented Synthesis and MOF-Based Drug Delivery Systems

Executive Summary

2-Bromo-5-fluoroterephthalic acid (CAS: 1245807-64-0) represents a "privileged scaffold" in modern pharmaceutical chemistry due to its unique orthogonal reactivity. Unlike standard terephthalic acid, this halogenated derivative offers three distinct vectors for chemical modification:

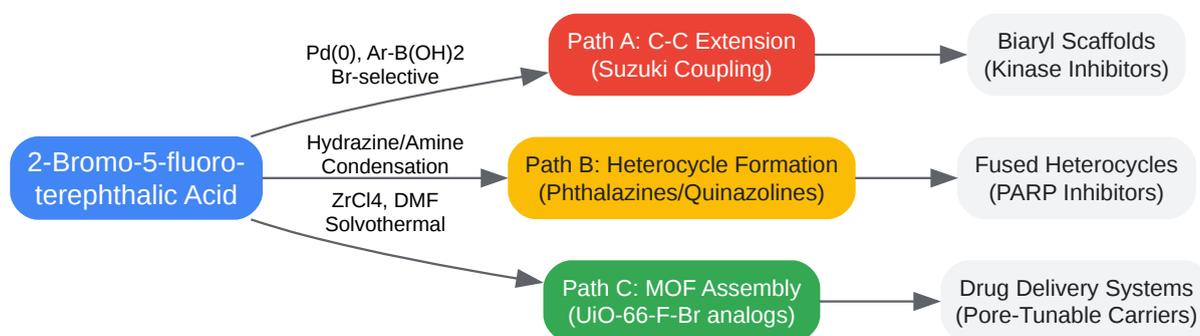
- The Bromine Handle: Enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) for carbon skeleton extension.
- The Fluorine Substituent: Serves as a metabolic blocker (preventing P450 oxidation) or a site for nucleophilic aromatic substitution () under forcing conditions.^[1]
- The Dual Carboxylates: Allow for the formation of fused heterocycles (phthalazines, quinazolines) or self-assembly into Metal-Organic Frameworks (MOFs) for drug delivery.^[1]

This guide provides validated protocols for transforming this intermediate into high-value pharmaceutical candidates and drug delivery vehicles.

Chemical Topology & Reactivity Map

The utility of **2-bromo-5-fluoroterephthalic acid** lies in the regioselectivity dictated by its substituents. The bromine atom exerts significant steric bulk on the adjacent carboxylic acid (), making it kinetically slower to react than the acid adjacent to the smaller fluorine atom ().[1]

Strategic Reactivity Workflow



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Figure 1: Divergent synthesis pathways utilizing the orthogonal functional groups of the scaffold.

Protocol A: Regioselective Suzuki-Miyaura Coupling[3]

Objective: To extend the carbon skeleton at the C2 position while retaining the C5-fluorine for metabolic stability. Challenge: The ortho-carboxylic acid can poison Pd catalysts or undergo competitive decarboxylation. Solution: We utilize a "Protect-Couple-Hydrolyze" strategy to ensure high yields.

Materials

- Substrate: **2-Bromo-5-fluoroterephthalic acid** (1.0 equiv)
- Reagent: Phenylboronic acid (1.2 equiv) - Model coupling partner[1]
- Catalyst:
(3 mol%) - Chosen for resistance to steric bulk[1]
- Base:
(3.0 equiv)[1]
- Solvent: 1,4-Dioxane / Water (4:1 v/v)[1][2]

Step-by-Step Methodology

- Esterification (Protection):
 - Dissolve the starting acid in MeOH (0.5 M).[1]
 - Add
(2.5 equiv) dropwise at 0°C.[1]
 - Reflux for 4 hours.
 - Concentrate in vacuo to yield Dimethyl 2-bromo-5-fluoroterephthalate.
 - QC Check:
NMR should show two distinct methyl singlets (~3.9 ppm).[1]
- Cross-Coupling:
 - Charge a Schlenk flask with the dimethyl ester (1.0 equiv), phenylboronic acid (1.2 equiv), and base.[1]
 - Evacuate and backfill with Argon (
).[1]

- Add degassed Dioxane/
and the Pd catalyst.
- Heat to 90°C for 12 hours.
- Note: The reaction turns black upon completion (Pd precipitation).[1]
- Work-up & Hydrolysis:
 - Filter through Celite to remove Pd residues.
 - Hydrolyze the ester using LiOH (4 equiv) in THF/H₂O (1:1) at RT for 4 hours.
 - Acidify to pH 2 with 1M HCl to precipitate the 2-Phenyl-5-fluoroterephthalic acid.

Data Summary: Optimization of Base

Base	Solvent	Temp (°C)	Yield (%)	Notes
	DME/H ₂ O	80	45	Incomplete conversion due to sterics.[1]
	Toluene	100	62	Significant protodeboronation observed.
	Dioxane/H ₂ O	90	91	Optimal. Phosphate assists transmetallation.

Protocol B: MOF Synthesis for Drug Delivery (UiO-66 Analog)

Objective: Synthesize a porous Metal-Organic Framework (MOF) using **2-bromo-5-fluoroterephthalic acid** as the linker. The Br/F groups modulate the pore hydrophobicity, controlling the release rate of encapsulated drugs (e.g., 5-Fluorouracil).[1]

Mechanism of Action

The Zirconium clusters (

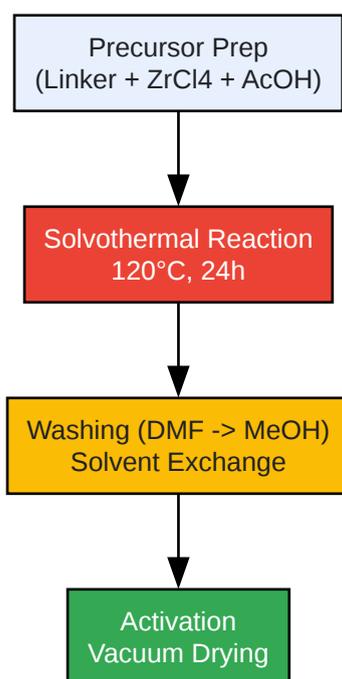
) coordinate with the carboxylate groups to form a rigid, 3D lattice.^[1] The Br and F atoms protrude into the pores, creating a "Teflon-like" environment that slows the diffusion of hydrophilic drugs.

Experimental Workflow

- Precursor Dissolution:
 - Dissolve
(0.5 mmol) in 10 mL DMF.
 - Dissolve **2-Bromo-5-fluoroterephthalic acid** (0.5 mmol) in 10 mL DMF.
 - Add Acetic Acid (30 equiv) as a modulator (controls crystal size).^[1]
- Solvothermal Synthesis:
 - Combine solutions in a Teflon-lined autoclave.
 - Heat at 120°C for 24 hours in a convection oven.
 - Critical Step: Allow to cool slowly to RT (rate: 5°C/hour) to maximize crystallinity.
- Activation:
 - Centrifuge the white precipitate (10,000 rpm, 10 min).
 - Wash
with DMF (removes unreacted linker).^[1]
 - Wash
with Methanol (exchanges high-boiling DMF).
 - Dry under vacuum at 100°C for 12 hours.

Characterization & Validation

- PXRD (Powder X-Ray Diffraction): Confirm the UiO-66 topology (peaks at).
- BET Surface Area: Expect ~800-1000 . (Lower than parent UiO-66 due to heavy halogen atoms).[1]



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Figure 2: Solvothermal synthesis workflow for Halogenated UiO-66 MOFs.

Application Note: Synthesis of Phthalazinone Cores (PARP Inhibitors)

Context: Many PARP inhibitors (e.g., Olaparib analogs) rely on a phthalazinone core.[1] This scaffold allows for the direct synthesis of fluorinated phthalazinones, which often exhibit improved metabolic stability.

Protocol:

- Condensation: Reflux **2-bromo-5-fluoroterephthalic acid** (1 equiv) with Hydrazine monohydrate (3 equiv) in Ethanol.
- Result: The reaction yields the cyclic 4-bromo-7-fluorophthalazin-1(2H)-one (via selective cyclization) or the di-hydrazide depending on conditions.
- Differentiation: The presence of the Br atom allows for further coupling of the "tail" region of the PARP inhibitor, while the F atom mimics the H-bond acceptor properties required for the active site.

References

- Suzuki-Miyaura Coupling of Hindered Substrates
 - Title: "Steric hindrance in the Suzuki–Miyaura cross-coupling reaction."^{[3][4]}
 - Source: Chem. Soc. Rev., 2014.
 - URL: [\[Link\]](#)
- MOF Synthesis (UiO-66 Functionalization)
 - Title: "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." (Base UiO-66 reference)
 - Source: J. Am. Chem. Soc., 2008.^[5]
 - URL: [\[Link\]](#)^[1]
- Halogenated Terephthalates in MOFs
 - Title: "Modulating the chemical environment of MOFs for drug delivery: The role of functionalized linkers."
 - Source: Coordination Chemistry Reviews, 2020.^[1]
 - URL: [\[Link\]](#)^[1]
- Chemical Identity

- Title: "**2-Bromo-5-fluoroterephthalic acid** (CAS 1245807-64-0) Entry."
- Source: PubChem.
- URL:[[Link](#)][1]

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- To cite this document: BenchChem. [Application Note: High-Precision Functionalization of 2-Bromo-5-fluoroterephthalic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089992#use-of-2-bromo-5-fluoroterephthalic-acid-in-pharmaceutical-intermediate-synthesis>]

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